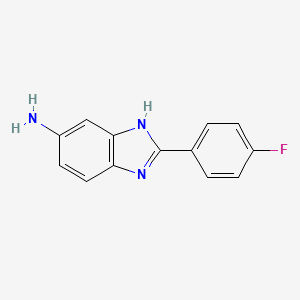

2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMELUAJRVWGKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Fluorophenyl 1h 1,3 Benzodiazol 5 Amine

Established Synthetic Pathways for 1H-1,3-Benzodiazole Core Structures

The synthesis of the 1H-1,3-benzodiazole (benzimidazole) core is well-established, with several reliable methods reported in the scientific literature. The most common and versatile approach involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, a carboxylic acid, or a carboxylic acid derivative. mdpi.comconnectjournals.com This reaction, often referred to as the Phillips condensation, typically requires acidic conditions and elevated temperatures to facilitate the cyclization and dehydration steps. connectjournals.com

Modern synthetic chemistry has introduced numerous refinements to this classical method to improve yields, reduce reaction times, and employ more environmentally benign conditions. For instance, microwave-assisted organic synthesis has been successfully used to accelerate the reaction between o-phenylenediamine and compounds like benzoic acid in ethanol. mdpi.com Other approaches report the synthesis of 2-aryl-benzimidazoles in water at ambient temperature, highlighting a move towards greener chemistry. researchgate.net

A variety of catalysts and reagents have been employed to promote the condensation reaction. These include silica (B1680970) sulfuric acid, transition metal triflates, and various oxidizing agents. researchgate.net Transition metal complexes involving iron, copper, molybdenum, and ruthenium have also been utilized to catalyze the synthesis. researchgate.net An alternative strategy involves the intramolecular C-N cross-coupling reaction of N-(2-iodoaryl)benzamidines, which can proceed in water without the need for a transition metal catalyst. mdpi.com One-pot synthesis methods, such as the reaction between 2-aminobenzaldehyde (B1207257) and 1,2-diaminobenzene, provide a direct route to certain 2-substituted benzimidazoles. researchgate.net

Table 1: Selected Synthetic Pathways for the 1H-1,3-Benzodiazole Core

| Synthetic Method | Key Precursors | Typical Conditions | Reference |

|---|---|---|---|

| Phillips Condensation | o-Phenylenediamine, Aldehyde/Carboxylic Acid | Acidic medium (e.g., HCl, Acetic Acid), elevated temperature | mdpi.comconnectjournals.com |

| Microwave-Assisted Synthesis | o-Phenylenediamine, Benzoic Acid | Ethanol, Microwave irradiation (400 MHz) | mdpi.com |

| Aqueous Synthesis | o-Phenylenediamine, Aromatic Aldehyde | Water, Ambient temperature, Silica sulfuric acid | researchgate.net |

| Intramolecular Cyclization | N-(2-iodoaryl)benzamidine | Water, K₂CO₃, 100 °C | mdpi.com |

Specific Chemical Synthesis of 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine

The specific synthesis of this compound follows the general principle of condensing a substituted o-phenylenediamine with an appropriate aldehyde. This approach provides a direct and efficient route to the target molecule.

A common and effective method for synthesizing the parent scaffold, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, involves the reaction of an aromatic diamine with 4-fluorobenzaldehyde (B137897). nih.gov The reaction is typically performed in ethanol, with the addition of an aqueous solution of sodium metabisulfite (B1197395). nih.gov The mixture is heated, for instance at 70 °C for 24 hours, to drive the reaction to completion. nih.gov Upon cooling and addition of water, the product precipitates and can be collected. nih.gov

While sodium metabisulfite is used as a reagent to facilitate the reaction, other catalytic systems reported for general benzimidazole (B57391) synthesis could potentially be adapted for this specific transformation. nih.gov This includes the use of various acid catalysts or transition metal complexes to potentially enhance reaction rates or improve yields under milder conditions. researchgate.net

Table 2: Typical Reaction Conditions for 2-Arylbenzimidazole Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol | nih.gov |

| Reagent | Sodium Metabisulfite (aqueous solution) | nih.gov |

| Temperature | 70 °C | nih.gov |

| Reaction Time | 24 hours | nih.gov |

| Workup | Cooling, addition of water, precipitation | nih.gov |

The synthesis of this compound requires two key precursor compounds.

Benzene-1,2,4-triamine (B1199461) : This substituted o-phenylenediamine provides the benzene (B151609) ring and the two nitrogen atoms that will form the imidazole (B134444) portion of the final structure. The amino group at the 4-position of this precursor becomes the 5-amino group in the final product.

4-fluorobenzaldehyde : This aldehyde provides the 2-substituent of the benzimidazole core. nih.gov

The reaction mechanism is understood to proceed through the formation of a Schiff base intermediate. One of the amino groups of the benzene-1,2,4-triamine (typically the more reactive one) attacks the carbonyl carbon of 4-fluorobenzaldehyde, followed by dehydration to form a C=N double bond. Subsequently, an intramolecular cyclization occurs where the second amino group attacks the carbon of the Schiff base, leading to a dihydrobenzimidazole intermediate which then aromatizes, often through oxidation, to yield the final benzimidazole product. It has been shown that both mono- and bis-Schiff base intermediates can be formed during the reaction of o-phenylenediamines with aldehydes. researchgate.net

Strategies for Structural Diversification and Analog Preparation

The structure of this compound offers multiple sites for chemical modification, allowing for the preparation of a diverse library of analogs. These modifications can be targeted at the 4-fluorophenyl ring or the benzodiazole core itself.

A straightforward strategy for diversifying the structure is to vary the substituent on the 2-aryl ring. This is achieved by employing different substituted benzaldehydes in the initial condensation reaction. For example, a wide array of 2-aryl-1H-benzimidazole-4-carboxamides have been synthesized by using benzaldehydes bearing substituents such as hydroxymethyl, hydroxy, and methoxy (B1213986) groups at various positions on the phenyl ring. acs.org This demonstrates the feasibility of creating analogs of the target compound with different electronic and steric properties on the 2-phenyl group simply by replacing 4-fluorobenzaldehyde with another appropriately substituted benzaldehyde (B42025) in the synthetic scheme.

The benzodiazole core presents several opportunities for derivatization.

N-H Functionalization : The nitrogen atom of the imidazole ring is a common site for modification. N-alkylation can be readily achieved using alkyl halides in the presence of a base. For example, 2-(4-fluorophenyl)-1H-benzo[d]imidazole has been reacted with ethyl bromoacetate (B1195939) using potassium carbonate as a base to introduce an acetate (B1210297) group onto the imidazole nitrogen. nih.gov Similarly, acylation at the nitrogen can be performed using reagents like cinnamoyl chloride in the presence of a strong base such as sodium hydride. researchgate.net

Benzene Ring Modification : The existing 5-amino group on the benzodiazole core is a versatile functional handle for further transformations. Standard aromatic amine chemistry can be applied to introduce a wide range of substituents. While specific examples for the target molecule are not detailed in the provided context, analogous structures such as 3-(1H-benzo[d]imidazol-2-yl)aniline have undergone structural optimization at the amino group to produce more active derivatives. nih.gov This suggests that reactions like acylation, sulfonylation, alkylation, or diazotization followed by Sandmeyer-type reactions could be employed at the 5-amino position to generate a large number of analogs. Furthermore, by starting the synthesis with differently substituted benzene-1,2,4-triamines, other functional groups could be incorporated onto the benzene portion of the benzodiazole ring. nih.gov

Table 3: Examples of Structural Diversification Strategies for the Benzimidazole Core

| Modification Site | Type of Reaction | Example Reagents | Reference |

|---|---|---|---|

| Imidazole N-H | N-Alkylation | Ethyl bromoacetate, K₂CO₃ | nih.gov |

| Imidazole N-H | N-Acylation | Cinnamoyl chloride, NaH | researchgate.net |

| Benzene Ring (C5-NH₂) | Acylation/Alkylation | (Not specified, general principle) | nih.gov |

| Benzene Ring (C2-Aryl) | Precursor Modification | Use of substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) | acs.org |

Introduction of Varied Linkers and Peripheral Functional Groups

The chemical structure of this compound features a reactive primary amino group (-NH2) at the 5-position of the benzimidazole ring. This functional group serves as a key handle for chemical derivatization, allowing for the introduction of a wide array of linkers and peripheral functional groups. Such modifications are instrumental in modulating the molecule's physicochemical properties and exploring its potential in various chemical and biological contexts.

One of the most direct methods for derivatization of the 5-amino group is through the formation of an imine or Schiff base. This reaction typically involves the condensation of the primary amine with various aldehydes or ketones. For instance, the reaction of a 5-aminobenzimidazole (B183301) derivative with different aromatic aldehydes can yield a series of 5-(arylideneamino) compounds. nih.gov This approach allows for the systematic introduction of diverse peripheral aryl groups, each carrying its own set of functional substituents, thereby enabling a study of structure-activity relationships. nih.gov

Another significant synthetic strategy involves the formation of amide bonds. The 5-amino group can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amide linkages. This methodology is fundamental in the synthesis of polymers, such as aromatic polyamides, where the benzimidazole diamine moiety is incorporated into the main polymer chain. csic.es In a relevant study, 2-(4-aminophenyl)-5-aminobenzimidazole was used as a monomer and reacted with various oligo(ethylene oxide)dibenzoyl chlorides to create novel poly(ether amide)s. csic.es This demonstrates how flexible or rigid linker units, like ethylene (B1197577) oxide chains, can be attached to the benzimidazole core via the 5-amino position, significantly altering properties like solubility and thermal stability. csic.es

The table below summarizes examples of derivatization reactions starting from an amino-benzimidazole core, illustrating the introduction of different functional moieties.

| Starting Material Core | Reagent | Linkage/Group Introduced | Resulting Compound Class |

| 5-Amino-1H-benzo[d]imidazole | Aromatic Aldehyd | Imine (Schiff Base) | 5-(Arylideneamino)-1H-benzo[d]imidazole |

| 2-(4-aminophenyl)-5-aminobenzimidazole | Ethylene Oxide Acid Chloride | Amide Linker | Aromatic Polyamide |

These synthetic modifications underscore the versatility of the 5-amino group on the benzimidazole scaffold as a point for chemical elaboration, enabling the synthesis of a broad range of derivatives with tailored structures and properties.

Purification and Isolation Techniques in Benzodiazole Synthesis

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation techniques to ensure the removal of unreacted starting materials, reagents, and byproducts. The inherent properties of benzimidazoles, such as their basicity and often crystalline nature, are exploited in several common purification strategies.

Precipitation via pH Adjustment: A widely used and straightforward method for isolating benzimidazoles from acidic reaction mixtures involves neutralization. dtic.mil Since benzimidazoles are basic, they typically form salts in the acidic conditions often used for their synthesis (e.g., in formic acid, acetic acid, or hydrochloric acid). The addition of a base, such as sodium hydroxide, until the mixture is alkaline or neutral causes the free benzimidazole base to precipitate out of the solution. orgsyn.org The resulting solid can then be collected by simple filtration. dtic.milorgsyn.org

Crystallization and Recrystallization: This is one of the most powerful techniques for purifying solid organic compounds. Crude benzimidazole products can be dissolved in a suitable hot solvent, such as ethanol, methanol, or boiling water. orgsyn.orgnih.gov Any insoluble impurities are removed by hot filtration, often after treatment with decolorizing carbon (e.g., Norite) to adsorb colored impurities. orgsyn.org Upon cooling the filtrate, the purified benzimidazole crystallizes out, leaving soluble impurities behind in the mother liquor. The pure crystals are then collected by filtration and dried. orgsyn.org The choice of solvent is crucial and is determined by the solubility profile of the specific benzimidazole derivative.

Chromatography: Chromatographic methods are indispensable for both monitoring reaction progress and for purification.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a synthesis and to identify the number of components in a reaction mixture. nih.govijpsm.com By selecting an appropriate mobile phase, the separation of the desired product from impurities can be visualized. ijpsm.com

Column Chromatography: For separations that are difficult to achieve by crystallization, column chromatography using silica gel or alumina as the stationary phase is employed. This technique allows for the separation of compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Sublimation: For benzimidazoles that possess sufficient thermal stability and volatility, vacuum sublimation can be an excellent method for achieving a very high degree of purity. dtic.mil This technique involves heating the crude solid under high vacuum, causing it to transition directly from the solid to the gas phase. The gaseous compound then deposits as pure crystals on a cooled surface, leaving non-volatile impurities behind. dtic.mil This method has proven effective even for higher molecular weight benzimidazoles. dtic.mil

The table below outlines the common purification techniques applicable to benzimidazole synthesis.

| Technique | Principle | Application | References |

| Precipitation | Altering pH to decrease the solubility of the product. | Isolation of the basic benzimidazole product from acidic reaction mixtures. | dtic.milorgsyn.org |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | General purification of crude solid products to obtain high-purity crystalline material. | orgsyn.orgnih.gov |

| Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Monitoring reaction progress (TLC) and separating complex mixtures (Column Chromatography). | nih.govijpsm.com |

| Sublimation | Transition of a substance directly from the solid to the gas phase, followed by deposition. | Achieving very high purity for thermally stable benzimidazoles. | dtic.mil |

Computational Chemistry and in Silico Approaches for 2 4 Fluorophenyl 1h 1,3 Benzodiazol 5 Amine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various biological targets.

Analysis of Binding Modes and Key Residue Interactions

Molecular docking studies on derivatives of 2-(4-fluorophenyl)-1H-benzimidazole have revealed crucial insights into their binding modes with various receptors. For instance, in the investigation of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators of the α1β2γ2 GABA-A receptor, docking studies have been pivotal. nih.gov These studies complement radioligand binding assays to provide a deeper understanding of the specific interactions at the α1/γ2 interface of the receptor. nih.gov

The binding pose of these compounds is often stabilized by a network of interactions with key amino acid residues within the receptor's binding pocket. For example, docking simulations of benzimidazole (B57391) derivatives with the EGFR protein have highlighted the importance of hydrogen bonds, primarily involving the amino and/or carbonyl groups in the central part of the molecule, and hydrophobic interactions with the phenyl group of the benzimidazole ring. ukm.my Similarly, when docked with S. aureus thymidylate kinase, potent benzimidazole derivatives have demonstrated excellent binding scores, underscoring the significance of their structural features in achieving high-affinity binding. mdpi.com

The following table summarizes key amino acid residues identified in docking studies of benzimidazole derivatives with various protein targets.

| Target Protein | Key Interacting Residues | Type of Interaction |

| GABA-A Receptor (α1/γ2 interface) | Specific residues at the interface | Allosteric modulation |

| Epidermal Growth Factor Receptor (EGFR) | ATP and allosteric binding site residues | Hydrogen bonding, Hydrophobic interactions |

| S. aureus Thymidylate Kinase | Active site residues | High-affinity binding |

| Topoisomerase I-DNA complex | Crucial amino acids in the binding site | Hydrogen bonds |

Scoring Functions and Docking Algorithm Applications

The success of molecular docking simulations hinges on the accuracy of the scoring functions and the efficiency of the docking algorithms. Scoring functions are mathematical methods used to estimate the strength of the non-covalent interactions, often referred to as binding affinity, between a ligand and a receptor. ijpsr.com Various docking programs, each employing different algorithms and scoring functions, have been utilized in the study of benzimidazole derivatives.

Software such as AutoDock Vina and Molegro Virtual Docker (MVD) are frequently employed for these simulations. mdpi.comuin-malang.ac.id AutoDock Vina, for example, uses a Lamarckian genetic algorithm and an empirical binding free energy function for its docking calculations. ukm.my The docking process in MVD involves importing the test compound's structure, identifying the ligand map, and detecting the pharmacophore groups to determine the interaction points with the receptor. uin-malang.ac.id Parameters measured during this process include the MolDock Score, Rerank Score, and Hbond energy, which help in quantifying the binding affinity. uin-malang.ac.id

The choice of docking algorithm can influence the prediction of the ligand's conformation and its orientation within the active site. For instance, geometry-based docking algorithms, as used by the PatchDock server, provide an alternative approach to validate manual docking analyses. nih.gov Ultimately, the goal of these applications is to screen virtual databases and predict the strongest binders based on these scoring functions, thereby prioritizing compounds for further experimental testing. ijpsr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound and its analogs, QSAR models can predict their biological activities and guide the design of new, more potent derivatives.

Development of QSAR Models and Statistical Validation

The development of a robust QSAR model is a critical step in predicting the activity of new chemical entities without the need for their synthesis and testing. nih.gov For benzimidazole derivatives, various QSAR models have been developed to predict their activity against different biological targets. nih.govbiointerfaceresearch.comresearchgate.net A typical QSAR study involves a series of compounds with known biological activities, which are then used to build a predictive model.

For example, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their half-maximal inhibitory concentration (IC50) against the MDA-MB-231 breast cancer cell line. researchgate.net The statistical significance and predictive capacity of such models are rigorously evaluated through internal and external validation techniques. researchgate.net Common statistical parameters used for validation include the squared correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q²), and the predictive R² (pred_R²). researchgate.netnih.gov A high R² value indicates a good fit of the model to the training data, while high q² and pred_R² values suggest good internal and external predictive power, respectively. researchgate.netnih.gov The leave-one-out (LOO) cross-validation method is a common technique used for internal validation. nih.gov

The following table provides an example of statistical parameters from a QSAR study on benzimidazole derivatives.

| QSAR Model Parameter | Value | Indication |

| R² (squared correlation coefficient) | 0.904 | Goodness of fit of the model |

| q² (cross-validated correlation coefficient) | 0.7812 | Internal predictive ability |

| pred_R² (predictive R²) | 0.867 | External predictive ability |

| RMSE (Root Mean Square Error) | 0.08 | The deviation between predicted and experimental values |

Identification of Physicochemical Descriptors Influencing Activity

A key aspect of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors are numerical values that characterize the physicochemical properties of a molecule, such as its steric, electronic, and topological features.

In QSAR studies of benzimidazole derivatives, a variety of descriptors have been found to be important for their biological activity. For instance, a study on the antibacterial activity of benzimidazoles against Pseudomonas aeruginosa utilized a combination of physicochemical, steric, electronic, and structural molecular descriptors. nih.gov Another 3D-QSAR study on benzimidazole derivatives as hepatitis C virus inhibitors highlighted the dominance of the steric field, suggesting that the substitution of bulky or less bulky groups around the benzimidazole ring can significantly influence the compound's activity. nih.gov

Commonly used physicochemical descriptors in QSAR studies of benzimidazole derivatives include:

LogP (lipophilicity): Represents the compound's partitioning between an octanol (B41247) and water phase, which can influence its absorption and distribution. researchgate.net

Topological Polar Surface Area (TPSA): A measure of the polar surface area of a molecule, which is related to its ability to permeate cell membranes. researchgate.net

Molecular Weight (MW): The mass of the molecule, which can affect its size and diffusion properties. researchgate.net

Steric descriptors (e.g., from kNN-MFA): Describe the three-dimensional shape and size of the molecule. nih.gov

Electronic descriptors: Quantify the electronic properties of the molecule, such as charge distribution and dipole moment.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the stability of its complex with a biological target.

MD simulations are particularly useful for understanding the dynamic nature of protein-ligand interactions. nih.gov Following a molecular docking study, MD simulations can be performed on the docked complex to assess its stability over a period of time, typically in the nanosecond range. nih.govtandfonline.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. semanticscholar.org A stable RMSD trajectory over time suggests that the ligand remains bound in the predicted pose. nih.gov

Furthermore, MD simulations can reveal the conformational changes that occur in both the ligand and the protein upon binding. This conformational analysis is crucial for understanding the mechanism of action of a drug molecule. nih.gov For instance, simulations can show how the flexibility of certain regions of the protein, such as loops, is affected by ligand binding. frontiersin.org By analyzing the interactions and their persistence throughout the simulation, researchers can gain a more accurate picture of the binding affinity and the key determinants of binding stability. nih.govtandfonline.com These simulations can also be used to study the influence of solvent on the conformational preferences of the molecule. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model then serves as a 3D query for virtual screening of large compound databases to discover novel ligands with the potential for similar biological activity. nih.govnih.gov

In the context of benzimidazole derivatives, such as those related to this compound, these techniques have been instrumental in identifying and optimizing ligands for various targets. For instance, studies on a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have identified them as positive allosteric modulators (PAMs) of the GABAA receptor, a key target for treating neurological dysfunctions. nih.gov

Molecular docking studies, a core component of virtual screening, have elucidated the structural features essential for the molecular recognition of these compounds at the α1/γ2 interface of the GABAA receptor. nih.gov These studies revealed that the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold effectively mimics the stereoelectronic properties of other known GABAA receptor modulators. nih.gov The binding pose is stabilized by a network of interactions, including hydrogen bonds and aromatic interactions (both CH−π and π–π) with key amino acid residues in the receptor's binding site. nih.gov

Key interactions for the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold at the GABAA receptor include:

Hydrogen Bonding: The nitrogen atom at position 3 of the benzimidazole ring can act as a hydrogen bond acceptor, mimicking interactions of other known ligands. nih.gov

Aromatic Interactions: The fused aromatic rings of the benzimidazole and the 2-(4-fluorophenyl) substituent engage in π-π and CH-π stacking with aromatic residues such as Phe100, His102, Tyr160, and Tyr210 of the α1-subunit and Phe77 and Tyr58 of the γ2-subunit. nih.gov

These detailed interaction patterns form the basis for a pharmacophore model. The key features would include a hydrogen bond acceptor, multiple aromatic rings, and specific hydrophobic centers, all arranged in a precise spatial orientation. Such a model can be used to screen virtual libraries for new compounds that fit these criteria, potentially leading to the discovery of novel and more potent GABAA receptor modulators.

| Pharmacophore Feature | Interacting Residue (Example) | Interaction Type | Scaffold Moiety Involved |

|---|---|---|---|

| Hydrogen Bond Acceptor | αHis102 | Hydrogen Bond | Benzimidazole N3 Atom |

| Aromatic Ring | Phe100, Tyr160, Tyr210 (α1-subunit) | π-π / CH-π Stacking | Benzimidazole Ring System |

| Aromatic Ring | Phe77, Tyr58 (γ2-subunit) | π-π / CH-π Stacking | 4-Fluorophenyl Ring |

| Hydrophobic Group | (General hydrophobic pocket) | Van der Waals | Entire Scaffold |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for understanding the electronic structure and reactivity of molecules. nih.govresearchgate.net These methods are used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic parameters like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). researchgate.netresearchgate.net

For benzimidazole derivatives, DFT calculations have been successfully employed to correlate theoretical data with experimental findings. researchgate.net Studies on similar structures, such as 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, demonstrate that DFT methods (like B3LYP with a 6-31G(d) basis set) can accurately reproduce crystal structure parameters and spectroscopic data (IR, NMR). researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring and the amino group, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In this compound, the nitrogen atoms of the imidazole (B134444) ring and the amino group would represent regions of high negative potential, making them likely sites for protonation and hydrogen bonding.

Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical hardness (η) and softness (S). researchgate.net Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. These parameters help in quantifying the molecule's stability and reactivity. researchgate.net

| Calculated Property | Significance | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized on the benzimidazole ring and amino group |

| LUMO Energy | Electron-accepting ability | Distributed across the aromatic system |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | Moderate gap, indicating a balance of stability and reactivity |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic/nucleophilic attack | Negative potential around N atoms; positive potential around H atoms |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | Provides a quantitative measure of stability |

These computational approaches provide a detailed picture of the chemical and physical properties of this compound, guiding further experimental work in the development of new therapeutic agents and materials.

Molecular Pharmacology and Mechanism of Action Studies of 2 4 Fluorophenyl 1h 1,3 Benzodiazol 5 Amine and Analogs

Identification and Validation of Specific Molecular Targets

Research has identified the γ-aminobutyric acid type A (GABA-A) receptor as a key molecular target for 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives. nih.gov These compounds have been investigated as ligands for the GABA-A receptor, acting as positive allosteric modulators (PAMs). nih.gov The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system. nih.gov

The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold is considered a bioisostere of the imidazo[1,2-a]pyridine (B132010) motif, which is known to exhibit selectivity for the α1/γ2 interface of the α1β2γ2 GABA-A receptor subtype. nih.gov Molecular docking studies have been employed to explore the structural basis for the interaction of these benzimidazole (B57391) derivatives with the GABA-A receptor, providing insights into their molecular recognition. nih.gov

In addition to GABA-A receptors, the broader class of benzimidazole derivatives has been shown to interact with a variety of other molecular targets, including cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. For some 2-phenyl-substituted benzimidazoles, the presence of an amine group on the benzimidazole core has been found to enhance inhibitory activity against these enzymes. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Characterization

The benzimidazole core is a versatile scaffold that has been incorporated into inhibitors of various enzyme families. The following sections detail the inhibitory profiles of 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine and its analogs against specific enzymes.

While direct experimental data on the alpha-glucosidase inhibitory activity of this compound is not extensively available, the broader class of benzimidazole derivatives has demonstrated significant potential in this area. For instance, a series of benzimidazole-based thiazole (B1198619) derivatives showed a wide range of inhibitory potentials against α-glucosidase, with some analogs exhibiting greater potency than the standard drug, acarbose. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that smaller substituents, such as fluoro groups, on the phenyl ring at the 2-position of the benzimidazole core enhanced inhibitory activity. nih.gov

In another study, some 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, a related heterocyclic system, were evaluated for their α-glucosidase inhibitory activity. The 2-(4-fluorophenyl)-substituted derivative in this series displayed moderate inhibitory activity with an IC50 value of 7.47 ± 0.05 µM. researchgate.net

The following table summarizes the alpha-glucosidase inhibitory activity of some benzimidazole and related heterocyclic derivatives.

| Compound Type | Specific Derivative | α-Glucosidase IC50 (µM) | Reference |

| Benzimidazole-based thiazole | Analog with para-fluoro substitution | 2.70 ± 0.10 | nih.gov |

| Benzimidazole-based thiazole | Analog with ortho-fluoro substitution | 2.90 ± 0.10 | nih.gov |

| 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-oxide | 2-(4-fluorophenyl) derivative | 7.47 ± 0.05 | researchgate.net |

| Standard | Acarbose | 9.80 ± 0.20 | nih.gov |

This interactive table provides a summary of alpha-glucosidase inhibitory activities. Users can sort and filter the data to compare the potencies of different compound classes.

The benzimidazole scaffold is a key structural feature in a number of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov PARP enzymes are involved in various cellular processes, including DNA repair. nih.gov While specific PARP inhibition data for this compound is limited, studies on related benzimidazole derivatives provide insights into their mechanism of action.

A series of benzimidazole carboxamide derivatives have been identified as potent PARP inhibitors. nih.gov SAR studies on these compounds indicated that modifications at the C-2 position of the benzimidazole ring significantly influence their inhibitory potency. nih.gov Another study on benzimidazole derivatives showed that some compounds exhibited significant inhibition of PARP-1 activity and anticancer effects on breast cancer cells. nih.gov

Research on high-affinity benzimidazole derivatives has been conducted to develop potential warheads for PARP1 degraders, aiming to overcome drug resistance and toxicity associated with some PARP inhibitors. nih.gov One such study identified a compound with high PARP1 affinity (IC50 = 4.62 nM) and a low PARP-trapping effect. nih.gov

Benzimidazole derivatives are recognized as a versatile scaffold for the development of protein kinase inhibitors. researchgate.net While a specific kinase inhibition profile for this compound has not been extensively detailed, research on analogous compounds highlights the potential of this chemical class.

Studies on 1-phenylbenzimidazoles have identified them as ATP-site inhibitors of the platelet-derived growth factor receptor (PDGFR). researchgate.net SAR studies revealed that substituents at the 5-position of the benzimidazole ring are well-tolerated and can enhance inhibitory activity. researchgate.net Specifically, analogs with 5-OH, 5-OMe, 5-COMe, and 5-CO2Me groups were found to be more than 10-fold more potent than the unsubstituted parent compound. researchgate.net

Furthermore, a study on 2-aminobenzimidazole (B67599) derivatives identified potent and highly selective inhibitors of p38α MAP kinase. In a different study, 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones were identified as inhibitors of fibroblast growth factor receptor 1 (FGFR1), with the most promising compounds exhibiting IC50 values of 0.32 µM and 0.63 µM.

The following table presents the kinase inhibitory activity of some benzimidazole derivatives.

| Compound Class | Target Kinase | Representative IC50 (µM) | Reference |

| 1-Phenylbenzimidazoles | PDGFR | 1.9 | researchgate.net |

| 5-Amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones | FGFR1 | 0.32 | |

| 5-Amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones | FGFR1 | 0.63 |

This interactive table summarizes the kinase inhibitory activity of selected benzimidazole derivatives. The data can be sorted by compound class, target kinase, or IC50 value.

Receptor Binding and Allosteric Modulation Investigations

The interaction of this compound analogs with the GABA-A receptor has been a primary focus of molecular pharmacology studies.

A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov These compounds have been shown to bind to the GABA-A receptor and enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain. nih.gov

Radioligand binding studies have been conducted to determine the binding affinities of these compounds for the GABA-A receptor. nih.gov The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been shown to mimic the stereoelectronic properties of the imidazo[1,2-a]pyridine scaffold, which is known to interact with the α1/γ2 interface of the GABA-A receptor. nih.gov

SAR studies have indicated that the position of substituents on the benzimidazole ring influences molecular recognition. For example, a methyl group at the 6-position of the 1H-benzo[d]imidazole core was found to be favorable for interaction with the allosteric recognition site, whereas a methyl group at the 5-position resulted in a steric clash and loss of interaction. nih.gov The absence of a methyl group on the benzimidazole scaffold also impacted the molecular interaction, though this could be compensated for by appropriate substitution on an amide alkyl chain attached to the benzimidazole nitrogen. nih.gov

The following table displays the binding affinities of selected 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives for the GABA-A receptor.

| Compound Derivative | Substitution Pattern | Binding Affinity (pKi) | Reference |

| Analog 1 | Unsubstituted benzimidazole with pyrrolidine (B122466) amide | 5.53 | nih.gov |

| Analog 2 | 6-methyl-1H-benzo[d]imidazole with pyrrolidine amide | 5.5 | nih.gov |

| Analog 3 | Unsubstituted benzimidazole with 3-aminobenzamide | - | nih.gov |

| Analog 4 | Unsubstituted benzimidazole with 4-fluoroaniline | - | nih.gov |

This interactive table presents the GABA-A receptor binding affinities for a selection of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives. The data can be sorted to compare the effects of different substitution patterns.

Orexin (B13118510) Receptor Interactions and Functional Outcomes

While direct studies on the interaction of this compound with orexin receptors are not extensively documented in publicly available research, the benzimidazole scaffold is a recognized pharmacophore in the development of orexin receptor antagonists. researchgate.net Various analogs containing the benzimidazole core have been synthesized and evaluated for their ability to modulate orexin receptor activity. These studies provide a basis for understanding the potential functional outcomes of such interactions.

The primary functional outcome of antagonizing orexin receptors is the promotion of sleep. nih.gov By blocking the wake-promoting signals of orexins, these antagonists can facilitate the transition to and maintenance of sleep. nih.gov Clinical and preclinical studies on benzimidazole-based orexin antagonists have demonstrated their efficacy in reducing wakefulness and increasing both REM and non-REM sleep stages. researchgate.net

The development of dual orexin receptor antagonists (DORAs), which inhibit both OX1R and OX2R, has been a key strategy in the treatment of insomnia. nih.govresearchgate.net The rationale behind this approach is the involvement of both receptor subtypes in the regulation of arousal and wakefulness. nih.gov While some research has explored the development of selective antagonists for either OX1R or OX2R, DORAs are thought to offer a more comprehensive blockade of the orexin system's wake-promoting effects.

Exploration of Intracellular Signaling Pathways Affected by the Compound

The interaction of a compound with orexin receptors initiates a cascade of intracellular signaling events. As GPCRs, orexin receptors transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. The specific G proteins activated depend on the receptor subtype.

Orexin receptors are known to couple to multiple G protein subtypes, leading to the activation of various downstream signaling pathways. The primary signaling mechanism for orexin receptors involves coupling to Gq/11 proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium signal can then activate a variety of downstream effectors, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinases (CaMKs).

In the context of an antagonist like a potential benzimidazole derivative, the functional outcome would be the inhibition of these signaling pathways. By preventing the binding of endogenous orexins, an antagonist would block the Gq/11-PLC-IP3-Ca2+ cascade, thereby attenuating the excitatory effects of orexin signaling.

Structure Activity Relationship Sar and Rational Design Principles for 2 4 Fluorophenyl 1h 1,3 Benzodiazol 5 Amine Derivatives

Influence of Fluorine Substitution on Ligand-Target Interactions and Potency

The introduction of a fluorine atom onto a phenyl ring at the C-2 position of the benzimidazole (B57391) core is a strategic decision in medicinal chemistry, leveraging fluorine's unique properties to modulate biological activity. bohrium.com Due to its small size (van der Waals radius of 1.47 Å) and high electronegativity, fluorine can significantly alter a molecule's physicochemical properties without introducing substantial steric bulk. tandfonline.com

The effects of fluorine substitution are multifaceted:

Metabolic Stability: Fluorine can be used to block metabolically labile sites. Replacing a hydrogen atom with fluorine on the phenyl ring can prevent cytochrome P450-mediated hydroxylation, thereby enhancing the metabolic stability and half-life of the compound. bohrium.com

Physicochemical Properties: Fluorine substitution typically lowers the pKa of nearby functional groups, making basic groups less basic. nih.gov It also increases lipophilicity, which can influence membrane permeability and cellular uptake. benthamscience.com

Binding Affinity: The highly polarized carbon-fluorine (C-F) bond can engage in favorable interactions within a protein's active site, including dipole-dipole, electrostatic, and multipolar C-F···C=O interactions with the protein backbone. benthamscience.comnih.gov These interactions can significantly enhance binding affinity and, consequently, potency. tandfonline.com For example, in a series of benzimidazole derivatives targeting transient receptor potential cation (TRPV-1) receptors, minor changes to the 4-position of the C-2 phenyl ring, such as replacing a -CF3 group with -F, led to a measurable decrease in activity, highlighting the sensitivity of the binding pocket to the electronic nature of the substituent. nih.gov

Conformational Control: The electronegativity of fluorine can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target. bohrium.com

The position of the fluorine atom on the phenyl ring is critical. Studies on 2-phenylbenzimidazole derivatives have shown that moving the fluorine from the para position to the ortho or meta positions can result in a decrease in affinity, underscoring the importance of its specific placement for optimal molecular recognition. nih.gov

| Property | Influence of Fluorine | Mechanism/Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Increases | Blocks sites of oxidative metabolism (e.g., P450 hydroxylation). | bohrium.com |

| Lipophilicity | Increases | Enhances hydrophobic interactions and can improve membrane permeability. | benthamscience.com |

| Basicity (pKa) | Decreases | Inductive electron-withdrawing effect lowers pKa of nearby basic nitrogens. | nih.gov |

| Binding Affinity | Can Increase | Forms favorable electrostatic, dipole, and multipolar interactions with target. | tandfonline.comnih.gov |

Role of Substituents on the Benzodiazole Core in Modulating Biological Activity

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the fused benzene (B151609) ring. nih.gov SAR studies consistently show that substitutions at the C-5 and C-6 positions, in addition to the N-1 and C-2 positions, are critical in determining the pharmacological profile of the compound. nih.gov

For the 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine scaffold, modifications at positions other than C-5 can fine-tune its activity. For instance, the introduction of an electron-withdrawing group, such as a nitro group (-NO2), at the C-6 position has been shown to be more potent in some contexts than electron-donating groups. nih.gov Conversely, in other series, an electron-releasing methoxy (B1213986) group (-OCH3) at the C-6 position resulted in strong anti-inflammatory activity. nih.gov

The nature of the substituent at C-5 is particularly crucial. While the parent compound features an amine group, replacing it can have dramatic effects. Studies on related benzimidazoles revealed that substituting the C-5 position with a nitro group led to pronounced activity against certain kinases, whereas replacing it with an amino or methyl group resulted in a complete loss of that specific activity. nih.gov This highlights that the electronic and steric properties of substituents at the C-5 and C-6 positions are key modulators of biological function, with the optimal choice being highly target-dependent. nih.govnih.gov

Impact of Amine Functionality and its Derivatives on Receptor/Enzyme Binding

The 5-amino group on the benzimidazole core is a key functional group that can significantly influence receptor or enzyme binding. As a hydrogen bond donor and acceptor, it can form critical interactions with amino acid residues in the active site of a biological target. nih.gov

In SAR studies of 2-phenyl-substituted benzimidazoles as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase, the presence of an amine group at the C-5 position (designated R1 in the study) enhanced the inhibition of all three enzymes (COX-1, COX-2, and 5-LOX). nih.gov This suggests the amine functionality is pivotal for interacting with these targets.

Design Strategies for Optimizing Target Selectivity and Affinity

Rational drug design is crucial for optimizing the therapeutic potential of benzimidazole derivatives by enhancing their selectivity and affinity for a specific biological target while minimizing off-target effects. nih.gov Key strategies include:

Structure-Based Design and Molecular Docking: Utilizing the crystal structure of the target protein, molecular docking studies can predict the binding orientation of benzimidazole derivatives. mdpi.com This allows for the rational design of modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) and eliminate steric clashes, leading to improved affinity. nih.govnih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic profiles. For instance, replacing a metabolically labile methyl group with a trifluoromethyl group or a hydrogen with a fluorine atom are common bioisosteric replacements that can enhance metabolic stability and binding affinity. tandfonline.com

Scaffold Hopping and Hybridization: Combining the benzimidazole scaffold with other pharmacophores can lead to novel compounds with improved or dual activities. biotech-asia.org For example, creating hybrids of benzimidazole with moieties like thiazole (B1198619), pyrazole, or coumarin has been a successful strategy to explore new chemical space and identify compounds with enhanced potency. rsc.orgmdpi.com

Conformational Constraint: Introducing rigid elements or specific substitutions can lock the molecule into its bioactive conformation. This reduces the entropic penalty upon binding and can lead to a significant increase in affinity. bohrium.com

By systematically applying these strategies, researchers can fine-tune the structure of this compound to develop derivatives with optimized selectivity and high affinity for their intended target. nih.govtandfonline.com

| Strategy | Description | Goal | Reference |

|---|---|---|---|

| Structure-Based Design | Using 3D protein structures to guide ligand modification. | Enhance binding affinity and selectivity. | mdpi.com |

| Hybridization | Fusing or linking the benzimidazole core with other pharmacophores. | Create novel chemical entities with potentially new or dual modes of action. | biotech-asia.org |

| Bioisosteric Replacement | Substituting atoms or groups with others having similar properties. | Improve ADME properties and/or potency. | tandfonline.com |

| Systematic SAR | Synthesizing and testing a series of analogs with systematic structural changes. | Identify key structural features required for activity. | rsc.org |

Development of Novel Chemical Space within the Benzodiazole Scaffold

The versatility of the benzimidazole core allows for extensive exploration of new chemical space to discover novel bioactive compounds. researchgate.netimpactfactor.org The development of new synthetic methodologies has been instrumental in this endeavor. Modern techniques, such as microwave-assisted synthesis and the use of novel catalysts, have enabled the rapid and efficient creation of diverse libraries of benzimidazole derivatives. rsc.orgimpactfactor.org

Expansion of the chemical space around the 2-phenylbenzimidazole scaffold is achieved through several approaches:

Derivatization at Multiple Positions: Systematically introducing a wide variety of functional groups at the N-1, C-2, C-5, and C-6 positions allows for a comprehensive exploration of the SAR. nih.govnih.gov

Creation of Fused Systems: Fusing other heterocyclic rings to the benzimidazole core creates more complex and rigid structures, which can lead to novel biological activities. nih.gov For example, fusing a triazole ring to the benzimidazole scaffold has produced compounds with significant anti-inflammatory activity. nih.gov

Linker Modification: In molecules where the benzimidazole is linked to another moiety, varying the length, rigidity, and chemical nature of the linker can optimize the spatial orientation of the pharmacophores for improved target engagement. ecnu.edu.cn

AI and Machine Learning: Advanced computational methods, including reinforcement learning and machine learning models, are being used to explore the chemical space of benzimidazole hybrids, predict bioactivity, and generate novel, synthetically feasible compounds with improved drug-like properties. acs.org

These approaches facilitate the discovery of next-generation derivatives based on the this compound template, pushing the boundaries of this privileged scaffold to address unmet therapeutic needs. rsc.orgresearchgate.net

Preclinical in Vitro Biological Evaluations Focusing on Molecular and Cellular Mechanisms

Cell-Based Functional Assays for Receptor Activation or Inhibition

Cell-based functional assays are critical for determining how a compound interacts with specific receptors to either activate or inhibit their function. While specific data for 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine is not extensively available in the public domain, comprehensive studies have been conducted on its core scaffold, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, and its derivatives. These studies have identified this scaffold as a promising template for the development of positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor. nih.govacs.org

Research has shown that derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole can mimic the steroelectronic properties of known GABA-A receptor modulators. nih.gov Radioligand binding studies have been employed to measure the displacement capacities of these compounds at the benzodiazepine (B76468) site, which is located at the α1/γ2 interface of the GABA-A receptor. acs.org The results of these binding studies for several derivatives of the core scaffold are summarized in the table below. It is important to note that the substitution pattern on the benzimidazole (B57391) ring significantly influences the binding affinity. For instance, a methyl group at the 6-position is tolerated, whereas a methyl group at the 5-position can lead to a steric penalty, thereby abolishing the interaction with the receptor. nih.gov

Table 1: GABA-A Receptor Binding Affinities of 2-(4-fluorophenyl)-1H-benzo[d]imidazole Derivatives

| Compound | R1 | R2 | R3 | pKi |

|---|---|---|---|---|

| 9 | H | CH₃ | N-methyl-N-phenylacetamide | 5.50 |

| 10 | CH₃ | H | N-methyl-N-phenylacetamide | < 5 |

| 11 | H | CH₃ | 1-pyrrolidin-1-yl-ethanone | 5.53 |

| 12 | CH₃ | H | 1-pyrrolidin-1-yl-ethanone | < 5 |

| 13 | H | CH₃ | 1-(4-methylpiperazin-1-yl)ethanone | 5.10 |

| 14 | CH₃ | H | 1-(4-methylpiperazin-1-yl)ethanone | < 5 |

| 16 | H | H | 1-pyrrolidin-1-yl-ethanone | 5.53 |

| 23 | H | H | N-propyl-N-phenylacetamide | 5.74 |

Data sourced from a study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives. The specific compound this compound was not evaluated in this study.

Electrophysiological studies on these derivatives have further confirmed their allosteric modulatory properties, demonstrating their ability to enhance GABA-induced ion currents. acs.org

Biochemical Assays for Enzyme Activity Modulation

Biochemical assays are essential for determining the direct effect of a compound on the activity of a specific enzyme. Based on a comprehensive review of the available scientific literature, no studies have been published that specifically detail the evaluation of this compound in biochemical assays for enzyme activity modulation. While the broader class of benzimidazoles has been investigated for various enzymatic inhibitory activities, data pertaining to this specific molecule is not present in the public domain.

Investigating Compound Interactions with Specific Cellular Components

Understanding the interaction of a compound with its cellular target at a molecular level is crucial for rational drug design. For the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold, molecular docking studies have been instrumental in elucidating its interaction with the GABA-A receptor. nih.gov These in silico studies have revealed that the 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole ring system can adopt a binding pose similar to that of zolpidem, a known GABA-A receptor modulator. acs.org

The key interactions stabilizing the binding of this scaffold at the α1/γ2 interface of the GABA-A receptor include:

Hydrogen Bonding: The nitrogen atom at position 3 of the benzimidazole ring can mimic the interaction with αHis102. acs.org

Aromatic Interactions: The binding pose is further stabilized by aromatic interactions with several key amino acid residues, including Phe100, His102, Tyr160, and Tyr210 of the α1-subunit, and Phe77 and Tyr58 of the γ2-subunit. acs.org

It has been noted that the absence of a methyl group on the benzimidazole scaffold can lead to a poorer alignment of the three-ring system, resulting in a deterioration of these crucial aromatic interactions. nih.gov This, in turn, may explain the observed drops in binding affinity for certain analogs. nih.gov These findings underscore the importance of specific structural features for effective molecular recognition at the receptor's allosteric site. nih.govacs.org While these insights are valuable for the general scaffold, it is important to emphasize that the specific interactions of the 5-amino substituted derivative have not been reported.

Future Directions and Emerging Research Avenues for 2 4 Fluorophenyl 1h 1,3 Benzodiazol 5 Amine

Design and Synthesis of Advanced Analogs with Tuned Pharmacological Profiles

The strategic design and synthesis of advanced analogs of 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine are pivotal for optimizing its therapeutic potential. The existing structure-activity relationship (SAR) data for fluorinated benzimidazoles provides a solid foundation for this endeavor. acgpubs.orgresearchgate.net The presence of a fluorine atom on the phenyl ring is known to enhance metabolic stability and can influence binding affinities with biological targets. nih.govacgpubs.org

Future synthetic strategies will likely focus on several key modifications to fine-tune the pharmacological profile:

Substitution on the Benzimidazole (B57391) Core: Introduction of various functional groups on the benzimidazole ring system can modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, all of which are crucial for target interaction. biotech-asia.org

Alterations to the Phenyl Ring: Beyond the existing fluorine substitution, the introduction of other electron-withdrawing or electron-donating groups on the 2-phenyl ring could significantly impact the compound's activity. acgpubs.org

Modifications of the Amine Group: The amine group at the 5-position presents a key site for derivatization to enhance target specificity and pharmacokinetic properties.

These synthetic efforts will aim to create a library of analogs with improved potency, selectivity, and reduced off-target effects.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is crucial for accelerating the discovery and development of novel therapeutics based on the this compound scaffold. ymerdigital.comnih.gov In silico methods, such as molecular docking and virtual screening, have already proven valuable in studying benzimidazole derivatives. ymerdigital.comnih.govacs.org

Future research will increasingly rely on these integrated methodologies:

Computational Target Prediction: In silico tools can predict potential molecular targets for new analogs, expanding the therapeutic applications beyond the known GABA-A receptor modulation. nih.gov This can help in repurposing efforts and identifying novel mechanisms of action.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of binding interactions and the impact of structural modifications. nih.gov

ADMET Prediction: Computational models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs will be instrumental in the early stages of drug development, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.net

These computational predictions will guide the synthesis of the most promising candidates, which will then be validated through rigorous experimental assays, creating an efficient feedback loop for drug discovery.

Exploration of Novel Molecular Targets and Therapeutic Applications Based on Mechanism

While the activity of this compound at the GABA-A receptor is well-documented, the broader benzimidazole scaffold is known to interact with a wide array of biological targets, suggesting a rich field for future exploration. bohrium.comnih.govimpactfactor.org The versatility of this scaffold opens up possibilities for treating a multitude of diseases.

Emerging research avenues include targeting:

Kinases: Many benzimidazole derivatives have been identified as potent kinase inhibitors, playing a role in cancer therapy. tandfonline.commdpi.comresearchgate.net Analogs of this compound could be designed and screened for activity against key kinases implicated in tumorigenesis, such as VEGFR-2. nih.govresearchgate.net

Topoisomerases: Some benzimidazole compounds have shown the ability to inhibit human topoisomerase I, a validated target in cancer treatment. acs.orgnih.gov This presents another avenue for developing novel anticancer agents from this scaffold.

Other Enzymes and Receptors: The benzimidazole core is a privileged structure that can be adapted to target various other enzymes and receptors involved in a range of pathologies, from microbial infections to inflammatory diseases. bohrium.comnih.gov

The exploration of these novel targets will be driven by a deeper understanding of the compound's mechanism of action, facilitated by the integrated computational and experimental approaches mentioned previously.

Development of Research Tools and Probes Based on the Compound's Scaffold

The unique properties of the benzimidazole scaffold make it an excellent candidate for the development of sophisticated research tools and probes for chemical biology and diagnostic applications. researchgate.netnih.gov

Future developments in this area may include:

Fluorescent Probes: The intrinsic fluorescence of some benzimidazole derivatives can be harnessed to create probes for bioimaging. researchgate.netpeeref.com By conjugating the this compound scaffold with fluorophores, it may be possible to develop sensors for specific analytes or to visualize biological processes in living cells. nih.govmdpi.com

"Clickable" Probes: The development of benzimidazole-based probes that can be used in "click chemistry" reactions allows for the efficient labeling of biological targets, such as enzymes. nih.gov This can be a powerful tool for identifying the cellular targets of new drug candidates and for studying their mechanism of action. nih.gov

Affinity-Based Probes: By immobilizing derivatives of this compound on a solid support, it is possible to create affinity-based probes for capturing and identifying their binding partners from complex biological mixtures.

These research tools will not only advance our understanding of the biological activities of this specific compound but will also contribute to the broader field of chemical biology.

Q & A

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate the compound’s mode of action?

- Methodological Answer : Combine CRISPR-Cas9 gene editing (to knockout putative targets) with proteomics (SILAC labeling) to identify interacting proteins. Fluorescent tagging (e.g., BODIPY conjugates ) enables live-cell imaging to track subcellular localization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.